molecular formula C8H12F2O3 B13630451 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid

2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid

Cat. No.: B13630451
M. Wt: 194.18 g/mol
InChI Key: STNJCBGNZUISQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is a fluorinated carboxylic acid featuring a cyclopentyl ring substituted with a hydroxyl group at position 1 and a methyl group at position 2. The two fluorine atoms on the adjacent carbon enhance its electronegativity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid

InChI

InChI=1S/C8H12F2O3/c1-5-3-2-4-7(5,13)8(9,10)6(11)12/h5,13H,2-4H2,1H3,(H,11,12)

InChI Key

STNJCBGNZUISQM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C(C(=O)O)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid typically involves the introduction of fluorine atoms into the cyclopentyl ring. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atoms can be substituted with other functional groups such as chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.

Major Products:

    Oxidation: Formation of 2,2-Difluoro-2-(1-oxo-2-methylcyclopentyl)acetic acid.

    Reduction: Formation of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)methanol.

    Substitution: Formation of 2,2-Dichloro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid.

Scientific Research Applications

2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with enhanced chemical resistance or specific electronic properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Applications/Activities References
2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid C9H12F2O3* 1-hydroxy-2-methylcyclopentyl ~218.19 (calculated) Research intermediate
2,2-Difluoro-2-(3-formylphenoxy)acetic acid C9H6F2O4 3-formylphenoxy 216.14 Synthetic intermediate
2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid C9H7F3O2 4-fluoro-2-methylphenyl 204.15 Lab scaffold for small molecules
2,2-Difluoro-2-(oxan-4-yl)acetic acid C7H10F2O3 Oxan-4-yl (tetrahydropyran) 180.15 Unspecified research applications
C6O4 (ammonium salt) C5H2F8O5 Perfluoroether substituent N/A Industrial PFAS alternative

*Assumed based on structural similarity to .

Key Observations:

Substituent Effects: The cyclopentyl-hydroxy-methyl group in the target compound may enhance hydrogen bonding and solubility compared to aromatic substituents (e.g., 3-formylphenoxy in ). Fluorine positioning: Fluorine atoms in the 2,2-difluoroacetic acid moiety increase electronegativity and resistance to enzymatic degradation across all analogs .

Palladium-catalyzed reactions enable efficient synthesis of difluoromethylene-containing analogs, a possible route for the target compound’s production .

Research Findings and Data

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in the target compound enhances polarity compared to non-hydroxylated analogs (e.g., oxan-4-yl derivative in ).
  • Stability : Fluorine atoms confer thermal and chemical stability, critical for industrial PFAS like C6O4 .

Industrial and Pharmaceutical Relevance

  • PFAS Alternatives : C6O4 is used as a substitute for legacy PFAS, though environmental persistence remains a concern .
  • Therapeutic Potential: Structural analogs (e.g., dFdC) demonstrate antitumor activity via nucleotide metabolism inhibition, suggesting avenues for modifying the target compound .

Biological Activity

2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is a fluorinated organic compound notable for its potential pharmacological properties. Its unique structure, featuring a cyclopentane ring with hydroxy and difluorinated substituents, suggests various biological activities that warrant detailed exploration.

  • Molecular Formula : C8H14F2O3
  • Molar Mass : 194.18 g/mol
  • IUPAC Name : 2,2-Difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid

The presence of the difluorinated group enhances the compound's electrophilicity, making it more reactive in biological systems, while the hydroxy group allows for potential interactions with various biological targets.

The biological activity of 2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid is hypothesized to involve:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with enzymes and receptors.
  • Electrophilic Interactions : The fluorine atoms increase the compound's reactivity towards nucleophiles.
  • Acidic Properties : The carboxylic acid moiety can participate in acid-base reactions, influencing metabolic pathways.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties. Preliminary studies on 2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid suggest it may interact with G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways.

Case Studies

  • Anti-inflammatory Effects : In vitro studies demonstrated that related fluorinated compounds can inhibit pro-inflammatory cytokines, suggesting a potential role for this compound in managing inflammatory conditions.
  • Analgesic Activity : Animal models have shown that structurally similar compounds can reduce pain responses, indicating that further investigation into this compound's analgesic properties is warranted.

Comparative Analysis

A comparative analysis of similar compounds reveals the unique aspects of 2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid:

Compound NameStructure FeaturesUnique Aspects
1-Hydroxy-3-methylcyclopentanecarboxylic acidLacks fluorine substitutionLess reactive compared to its difluorinated analog
2,2-Difluoroacetic acidContains two fluorine atoms but lacks cyclopentaneMore acidic; used in various organic syntheses
3-Methylcyclopentanecarboxylic acidSimilar cyclopentane structureNo fluorination; different biological activity profile

The unique combination of a cyclopentane structure and dual fluorination may enhance both reactivity and biological activity compared to these similar compounds.

Synthesis and Preparation

The synthesis of 2,2-difluoro-2-(1-hydroxy-2-methylcyclopentyl)acetic acid typically involves:

  • Formation of Cyclopentane Derivative : Starting from cyclopentane derivatives through hydroxylation and methylation.
  • Carboxylation Reaction : Introducing the acetic acid moiety under controlled conditions.

These synthetic routes allow for high yields and purity essential for biological testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.